5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a hydroxyphenoxy group attached to the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one typically involves the condensation of 3-hydroxyphenol with a suitable pyrimidinone precursor. One common method involves the reaction of 3-hydroxyphenol with 2-chloropyrimidin-4-one in the presence of a base such as sodium hydride in dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being explored for its potential use in drug development, particularly for its anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenoxy)-2-nitroaniline: Similar structure but with a nitro group instead of a pyrimidinone ring.
Methyl 3-(3-hydroxyphenoxy)acrylate: Contains a similar hydroxyphenoxy group but with an acrylate moiety.
Uniqueness
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is unique due to its combination of a hydroxyphenoxy group with a dihydropyrimidinone ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-hydroxyphenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-7-2-1-3-8(4-7)15-9-5-11-10(14)12-6-9/h1-6,13H,(H,11,12,14) |
InChI Key |
NCZFGPHXQQHWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CNC(=O)N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.